molecular formula C6H12ClNO2 B2542351 2-(2-Aminocyclobutyl)acetic acid;hydrochloride CAS No. 2402839-65-8

2-(2-Aminocyclobutyl)acetic acid;hydrochloride

Cat. No.: B2542351
CAS No.: 2402839-65-8
M. Wt: 165.62
InChI Key: HXKJXAFCWYECFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminocyclobutyl)acetic acid;hydrochloride is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of an aminocyclobutyl group attached to an acetic acid moiety, with the hydrochloride salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization and functional group transformations .

Industrial Production Methods

Industrial production of 2-(2-Aminocyclobutyl)acetic acid;hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminocyclobutyl)acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alcohols, and substituted amino acids .

Scientific Research Applications

2-(2-Aminocyclobutyl)acetic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-(2-Aminocyclobutyl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminocyclobutyl)acetamide;hydrochloride: Similar in structure but with an acetamide group instead of acetic acid.

    2-(2-Aminocyclobutyl)ethanol;hydrochloride: Contains an ethanol group instead of acetic acid

Uniqueness

2-(2-Aminocyclobutyl)acetic acid;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its stability and solubility as a hydrochloride salt make it particularly valuable in various applications.

Biological Activity

2-(2-Aminocyclobutyl)acetic acid;hydrochloride is a compound that has garnered interest in various fields, including medicinal chemistry and biological research. Its structural properties suggest potential interactions with biological targets, leading to significant therapeutic implications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6_{6}H12_{12}ClN1_{1}O2_{2}
  • Molecular Weight : 187.62 g/mol
  • Solubility : Soluble in water and polar organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate biochemical pathways by:

  • Binding to Active Sites : The compound can alter the conformation of target proteins, influencing their activity.
  • Influencing Signal Transduction : It may affect pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that the compound is cytotoxic to various cancer cell lines, including HCT116 (colon cancer), MCF-7, and MDA-MB-231 (breast cancer) cells. It induces apoptosis and cell cycle arrest through mechanisms involving mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation .
  • Neuroprotective Effects : The compound may influence neurotransmitter systems, showing promise in modulating synaptic plasticity, which is crucial for learning and memory processes. Its interactions with glutamate and GABA receptors suggest potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human colon cancer cells (HCT116). The compound demonstrated significant inhibition of cell growth, with an IC50 value indicating effective potency. Mechanistic studies revealed that it induced apoptosis via activation of caspase pathways and increased ROS levels .

Case Study 2: Neuropharmacological Potential

In a model of neurodegeneration, this compound was administered to assess its effects on cognitive function. Results indicated improved synaptic plasticity and memory retention in treated animals compared to controls. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound NameBiological ActivityMechanism
cis-(3-Aminocyclobutyl)acetic acid hydrochlorideAnticancer, AntimicrobialHDAC and MMP inhibition
N-CDPCBInhibitor of FTOModulates metabolic pathways

This comparison highlights the unique properties of this compound, particularly its dual role in oncology and neuropharmacology.

Properties

IUPAC Name

2-(2-aminocyclobutyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKJXAFCWYECFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.